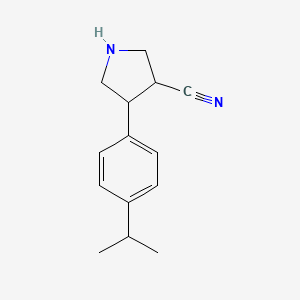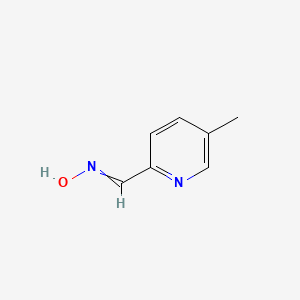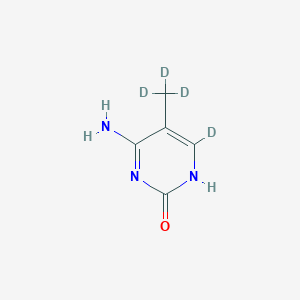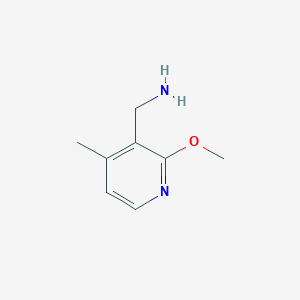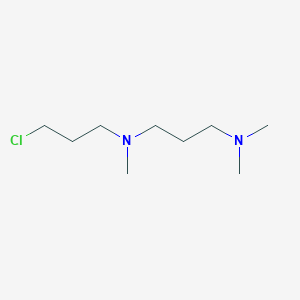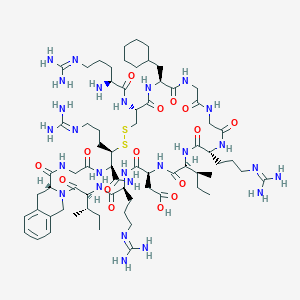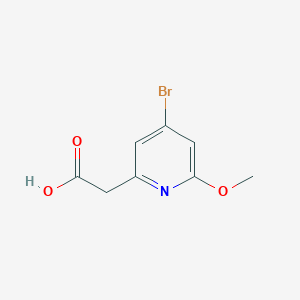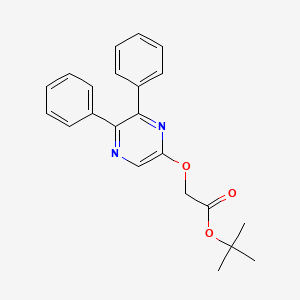
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate is an organic compound with the molecular formula C22H22N2O3 and a molecular weight of 362.43 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate typically involves the reaction of 5,6-diphenylpyrazine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazine nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate has several scientific research applications, including:
Biology: The compound’s derivatives may be studied for their biological activity and potential use in agricultural biotechnology.
Industry: The compound’s derivatives can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrazine moiety can interact with various enzymes or receptors, leading to specific biological effects. detailed studies on the exact molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate-D₁₀: A deuterated form of the compound used in research for its unique isotopic properties.
Diphenylpyrazine derivatives:
Uniqueness
This compound is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C22H22N2O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl 2-(5,6-diphenylpyrazin-2-yl)oxyacetate |
InChI |
InChI=1S/C22H22N2O3/c1-22(2,3)27-19(25)15-26-18-14-23-20(16-10-6-4-7-11-16)21(24-18)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
DCQPGVBGLFNBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


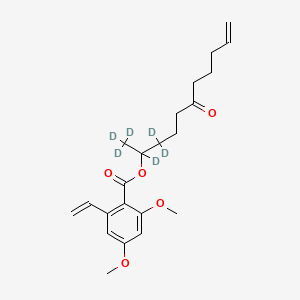
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
